1-Chloro-2,4-difluoro-5-propoxybenzene
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Overview
Description
1-Chloro-2,4-difluoro-5-propoxybenzene is an organic compound with the molecular formula C9H9ClF2O It is a derivative of benzene, where the hydrogen atoms are substituted with chlorine, fluorine, and propoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-2,4-difluoro-5-propoxybenzene typically involves the nucleophilic aromatic substitution of a suitable precursor. One common method is the reaction of 1-chloro-2,4-difluorobenzene with propanol in the presence of a base such as potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete substitution.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and advanced purification techniques ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2,4-difluoro-5-propoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the chlorine or fluorine atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dehalogenated or defluorinated products.
Scientific Research Applications
1-Chloro-2,4-difluoro-5-propoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Chloro-2,4-difluoro-5-propoxybenzene involves its interaction with molecular targets through its functional groups. The chlorine and fluorine atoms can participate in halogen bonding, while the propoxy group can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
1-Chloro-2,4-difluorobenzene: Lacks the propoxy group, making it less hydrophobic.
1,4-Dibromo-2,5-difluorobenzene: Contains bromine atoms instead of chlorine and propoxy groups, leading to different reactivity and applications.
1-Chloro-2,4-difluoro-5-methoxybenzene: Contains a methoxy group instead of a propoxy group, affecting its solubility and reactivity.
Uniqueness: 1-Chloro-2,4-difluoro-5-propoxybenzene is unique due to the presence of both chlorine and fluorine atoms, which impart distinct electronic properties, and the propoxy group, which enhances its hydrophobicity and potential for specific interactions in biological systems.
Properties
IUPAC Name |
1-chloro-2,4-difluoro-5-propoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF2O/c1-2-3-13-9-4-6(10)7(11)5-8(9)12/h4-5H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQJJKTQZRXUHOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C=C1F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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